
(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H8OS It is a chiral alcohol featuring a thiophene ring substituted with a methyl group at the 5-position and an ethan-1-ol group at the 1-position
Synthetic Routes and Reaction Conditions:
Reduction of Ketone: One common synthetic route involves the reduction of (R)-1-(5-Methylthiophen-2-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) in anhydrous ether or methanol.
Grignard Reaction: Another method is the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) is reacted with 5-methylthiophene-2-carboxaldehyde to form the corresponding alcohol after hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation or other efficient reducing agents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, (R)-1-(5-Methylthiophen-2-yl)ethanone, using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, and other mild oxidizing agents.
Substitution: Nucleophiles such as halides, and strong bases.
Esterification: Carboxylic acids and acid catalysts like sulfuric acid.
Major Products Formed:
Ketone: (R)-1-(5-Methylthiophen-2-yl)ethanone
Esters: Various esters depending on the carboxylic acid used.
Aplicaciones Científicas De Investigación
(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a potential intermediate in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which (R)-1-(5-Methylthiophen-2-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
2-Methylthiophene
5-Methylthiophene-2-carboxaldehyde
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(1R)-1-(5-methylthiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXKZGQLEUXLFN-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)[C@@H](C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
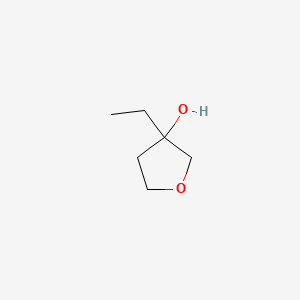

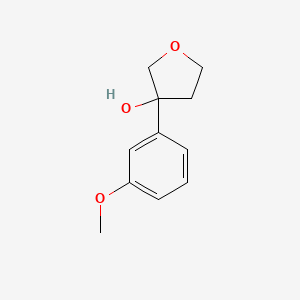


![N-[(2-bromophenyl)methyl]oxolan-3-amine](/img/structure/B7861770.png)
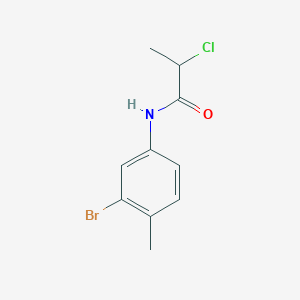

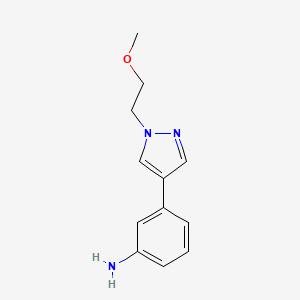

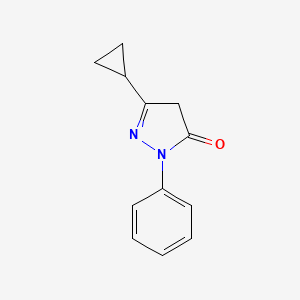
![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B7861833.png)


